

Application Notes: Structure Elucidation of 11,12-De(methylenedioxy)danuphylline using NMR Spectroscopy

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Compound of Interest

Compound Name: 11,12-
De(methylenedioxy)danuphylline

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Introduction

11,12-De(methylenedioxy)danuphylline is a complex indole alkaloid isolated from plants of the Kopsia genus, which are known for producing a rich variety of bioactive monoterpene indole alkaloids. The structural determination of such natural products is a critical step in drug discovery and development, providing the foundation for understanding its chemical properties, biological activity, and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the de novo structure elucidation of novel small molecules. This document provides a detailed protocol and application notes for determining the structure of **11,12-De(methylenedioxy)danuphylline** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Proposed Structure of 11,12-De(methylenedioxy)danuphylline

Based on a comprehensive review of the phytochemistry of the genus Kopsia, the structure of danuphylline and its derivative, **11,12-De(methylenedioxy)danuphylline**, have been reported. The structure of **11,12-De(methylenedioxy)danuphylline** is characterized by a complex, polycyclic framework typical of aspidofractinine-type alkaloids. The removal of the

methylenedioxy bridge between the 11 and 12 positions of the parent danuphylline results in a dihydroxy-substituted aromatic ring. This structural feature significantly influences the chemical environment of the nearby protons and carbons, making NMR spectroscopy an ideal tool for its characterization.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **11,12-De(methylenedioxy)danuphylline**. These predictions are based on established NMR principles for alkaloid structures and serve as a guide for experimental data interpretation.

Table 1: Predicted ^1H NMR Data for **11,12-De(methylenedioxy)danuphylline** (in CDCl_3 , 500 MHz)

Position	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	3.5 - 3.7	m	
H-5 α	2.8 - 3.0	m	
H-5 β	2.4 - 2.6	m	
H-6 α	2.0 - 2.2	m	
H-6 β	1.8 - 2.0	m	
H-9	7.0 - 7.2	d	8.0
H-10	6.7 - 6.9	d	8.0
H-14	5.8 - 6.0	m	
H-15	5.6 - 5.8	m	
H-17 α	1.5 - 1.7	m	
H-17 β	1.3 - 1.5	m	
H-18	0.9 - 1.1	t	
H-19	4.0 - 4.2	q	7.5
H-21	3.8 - 4.0	s	
N-H	7.8 - 8.2	br s	
11-OH	5.0 - 5.5	s	
12-OH	5.2 - 5.7	s	
OMe	3.7 - 3.9	s	

Table 2: Predicted ^{13}C NMR Data for **11,12-De(methylenedioxy)danuphylline** (in CDCl_3 , 125 MHz)

Position	Predicted δ (ppm)	Carbon Type
C-2	170 - 175	C
C-3	50 - 55	CH
C-5	45 - 50	CH ₂
C-6	30 - 35	CH ₂
C-7	130 - 135	C
C-8	125 - 130	C
C-9	115 - 120	CH
C-10	110 - 115	CH
C-11	140 - 145	C-OH
C-12	145 - 150	C-OH
C-13	140 - 145	C
C-14	120 - 125	CH
C-15	125 - 130	CH
C-16	55 - 60	C
C-17	25 - 30	CH ₂
C-18	10 - 15	CH ₃
C-19	60 - 65	CH
C-20	80 - 85	C
C-21	50 - 55	CH
OMe	50 - 55	CH ₃

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of **11,12-De(methylenedioxy)danuphylline** are provided below.

1. Sample Preparation

- **Sample Purity:** Ensure the isolated compound is of high purity (>95%) as impurities can complicate spectral interpretation.
- **Solvent:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. 1D NMR Spectroscopy

- ^1H NMR:
 - **Spectrometer:** 500 MHz or higher field instrument.
 - **Pulse Program:** Standard single-pulse experiment.
 - **Acquisition Parameters:**
 - **Spectral Width:** 16 ppm
 - **Acquisition Time:** 2-3 s
 - **Relaxation Delay:** 1-2 s
 - **Number of Scans:** 16-64
- ^{13}C NMR:
 - **Spectrometer:** 125 MHz or corresponding frequency for the available ^1H spectrometer.
 - **Pulse Program:** Proton-decoupled single-pulse experiment.
 - **Acquisition Parameters:**
 - **Spectral Width:** 240 ppm

- Acquisition Time: 1-2 s
- Relaxation Delay: 2-5 s
- Number of Scans: 1024-4096

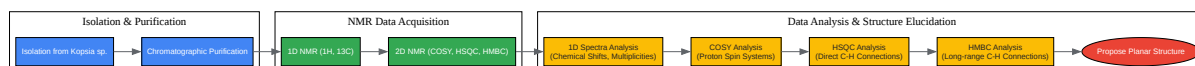
3. 2D NMR Spectroscopy

- COSY (Correlation Spectroscopy):
 - Purpose: To identify proton-proton spin-spin couplings (J-couplings), revealing adjacent protons.
 - Pulse Program: Gradient-selected COSY (gCOSY).
 - Acquisition Parameters:
 - Spectral Width (F1 and F2): 10-12 ppm
 - Number of Increments (F1): 256-512
 - Number of Scans per Increment: 2-8
- HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify one-bond proton-carbon correlations.
 - Pulse Program: Gradient-selected, sensitivity-enhanced HSQC.
 - Acquisition Parameters:
 - F2 (^1H) Spectral Width: 10-12 ppm
 - F1 (^{13}C) Spectral Width: 160-180 ppm
 - Number of Increments (F1): 128-256
 - Number of Scans per Increment: 4-16

- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range (typically 2-3 bonds) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
 - Pulse Program: Gradient-selected HMBC.
 - Acquisition Parameters:
 - F2 (^1H) Spectral Width: 10-12 ppm
 - F1 (^{13}C) Spectral Width: 200-220 ppm
 - Number of Increments (F1): 256-512
 - Number of Scans per Increment: 8-32
 - Long-range coupling delay optimized for $J = 8\text{ Hz}$.

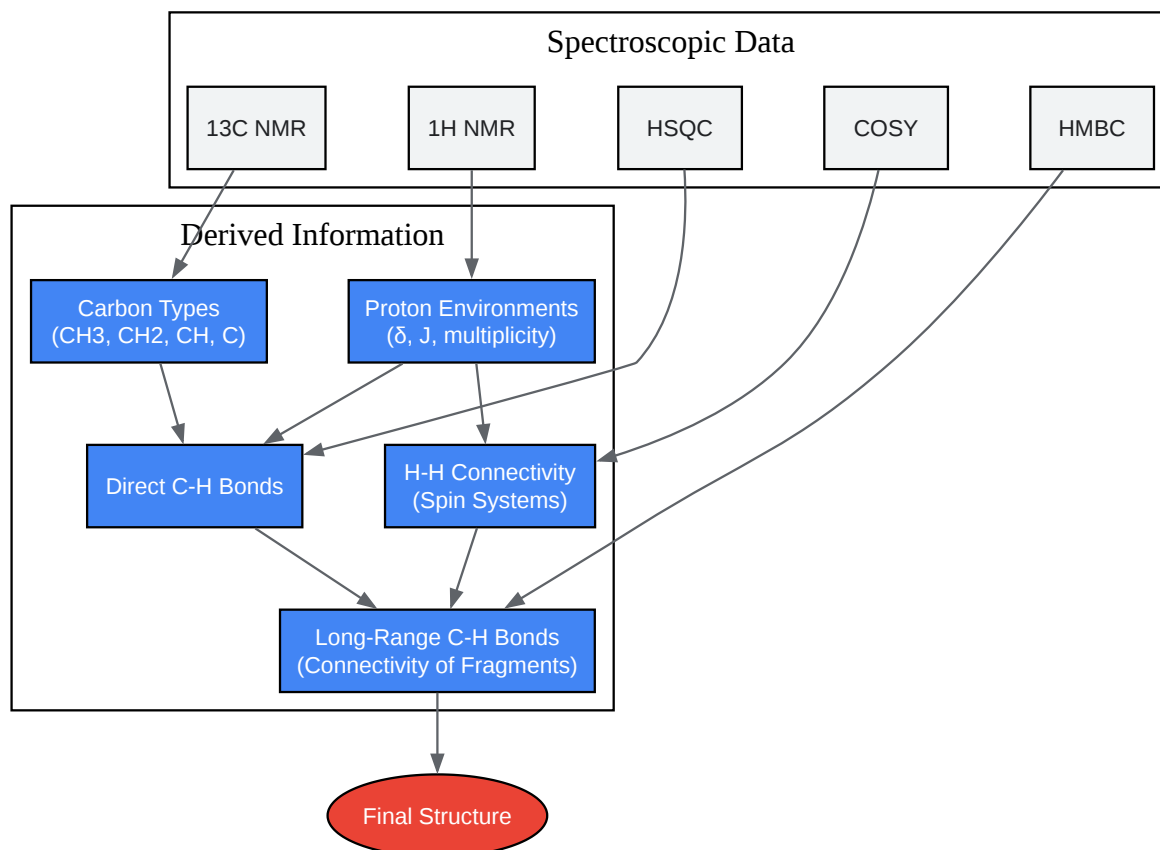
Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for the structure elucidation of **11,12-De(methylenedioxy)danuphylline** and the logical relationships in interpreting the spectroscopic data.



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Experimental workflow for structure elucidation.



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Logical relationships in NMR data interpretation.

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